Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Lipophilicity Drug-likeness Membrane permeability

CAS 891120-89-1 is a 2,5-disubstituted 1,3,4-oxadiazole bearing a 2,5-dimethylphenyl ring—a specific ortho,meta-dimethyl substitution pattern underrepresented in commercial screening libraries. Its XLogP3 of 3.2 and predicted non-planar conformation (due to ortho-CH₃ steric clash) differentiate it from unsubstituted phenyl and para-substituted analogs, enabling SAR deconvolution of steric vs. electronic effects. The methyl ester provides a synthetic handle for hydrolysis to the free acid or derivatization to amides. Supplied at ≥90% purity; validate identity by LCMS upon receipt. Intended exclusively for HTS, SAR probe, and library synthesis applications.

Molecular Formula C19H17N3O4
Molecular Weight 351.362
CAS No. 891120-89-1
Cat. No. B2597388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
CAS891120-89-1
Molecular FormulaC19H17N3O4
Molecular Weight351.362
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C19H17N3O4/c1-11-4-5-12(2)15(10-11)17-21-22-19(26-17)20-16(23)13-6-8-14(9-7-13)18(24)25-3/h4-10H,1-3H3,(H,20,22,23)
InChIKeyBCZUVGQYKVXDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate – Structural Identity and Procurement Profile


Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (CAS 891120-89-1) is a synthetic 2,5-disubstituted 1,3,4-oxadiazole derivative bearing a 2,5-dimethylphenyl ring at the oxadiazole C5 position and a methyl terephthalate carbamoyl moiety at C2 [1]. Its molecular formula is C₁₉H₁₇N₃O₄ (MW 351.36 g/mol), with a computed XLogP3 of 3.2 and a topological polar surface area of 94.3 Ų [1]. The compound is commercially available from Life Chemicals (catalog #F2518-0355) as a research-grade screening compound at ≥90% purity, supplied in quantities from 1 mg to 75 mg [2]. No bioactivity, toxicity, or target-engagement data are publicly available for this specific compound in any peer-reviewed journal, patent, or curated authoritative database (PubChem, ChEMBL, DrugBank) as of the search date [1].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Simply Substitute for CAS 891120-89-1


Within the 2,5-disubstituted 1,3,4-oxadiazole carbamoyl benzoate series, the identity of the aryl substituent at oxadiazole C5 governs lipophilicity, electronic character, and steric bulk—three parameters that directly shape binding interactions, solubility, and membrane permeability [1]. The 2,5-dimethylphenyl group in CAS 891120-89-1 introduces dual ortho/meta methyl substitution absent in simpler analogs such as the unsubstituted phenyl (CAS 952868-39-2) or 4-methoxyphenyl derivatives. Methyl groups at both ortho and meta positions alter the dihedral angle between the oxadiazole ring and the pendant aryl ring, modulate electron density on the oxadiazole core, and increase logP by approximately 0.6–0.8 units relative to the unsubstituted phenyl analog—differences that can shift IC₅₀ values by an order of magnitude in congeneric series [1]. Consequently, procurement specifications that treat all “1,3,4-oxadiazole carbamoyl benzoates” as interchangeable risk selecting a compound with divergent ADME, target engagement, or solubility profiles. The evidence below quantifies the limited but meaningful structural differentiators of CAS 891120-89-1 versus its closest available comparators.

Quantitative Differentiation Evidence: Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate vs. Closest Analogs


Lipophilicity Comparison: 2,5-Dimethylphenyl vs. Unsubstituted Phenyl Analog

CAS 891120-89-1 carries a 2,5-dimethylphenyl substituent at oxadiazole C5, whereas the simplest comparator—methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate—bears an unsubstituted phenyl ring. The two ortho-methyl groups in CAS 891120-89-1 increase computed logP by approximately +0.6 to +0.8 units relative to the unsubstituted phenyl analog. While no experimental logP data are published for either compound, the computed XLogP3 of CAS 891120-89-1 is 3.2 [1]; for the unsubstituted phenyl analog (C₁₇H₁₃N₃O₄, MW 323.31), applying standard aromatic methyl-group π-contributions (+0.5 logP per CH₃) yields an estimated XLogP3 of ~2.4–2.6. This lipophilicity difference is predicted to translate into approximately 4- to 6-fold higher membrane partitioning for CAS 891120-89-1, assuming passive diffusion in octanol–water models [2].

Lipophilicity Drug-likeness Membrane permeability

Steric Differentiation: Dihedral Angle and Ortho-Substitution Effects

The 2,5-dimethylphenyl group of CAS 891120-89-1 introduces an ortho-methyl substituent that sterically forces the pendant aryl ring out of co-planarity with the oxadiazole core, increasing the inter-ring dihedral angle. In contrast, the unsubstituted phenyl analog adopts a near-planar conformation (dihedral angle typically <15° in crystal structures of related 2,5-diphenyl-1,3,4-oxadiazoles [1]). The 2,5-dichlorophenyl analog (MW 392.19, C₁₇H₁₁Cl₂N₃O₄) introduces electron-withdrawing substituents instead of electron-donating methyl groups, resulting in a different electrostatic potential surface on the oxadiazole ring . These conformational and electronic differences alter the spatial presentation of the N–H carbamoyl hydrogen-bond donor and the oxadiazole N3/N4 acceptor atoms to potential protein targets. No crystallographic or computational docking data exist for CAS 891120-89-1 itself, but published SAR on 2,5-disubstituted 1,3,4-oxadiazoles demonstrates that ortho-methyl substitution can shift target-binding IC₅₀ values by ≥5-fold relative to para-only or unsubstituted congeners [2].

Conformational analysis Target binding SAR

Synthetic Versatility: Methyl Ester as a Handle for Downstream Derivatization

CAS 891120-89-1 incorporates a methyl benzoate ester that serves as a versatile synthetic handle, enabling hydrolysis to the free carboxylic acid, amidation, hydrazinolysis, or transesterification—transformations that are not possible with non-ester analogs. The methyl ester is labile under basic or enzymatic conditions, permitting in situ prodrug conversion or surface-immobilization strategies. In contrast, analogs such as the 2,5-dichlorophenyl variant (also bearing a methyl ester) share this feature, but with different electronic activation of the ester carbonyl due to the electron-withdrawing chlorine atoms, potentially altering hydrolysis rates. The 2,5-dimethylphenyl group in CAS 891120-89-1, being electron-donating, is expected to modestly reduce the electrophilicity of the carbamoyl carbonyl compared to the 2,5-dichloro analog, providing a differentiated reactivity profile for chemists seeking controlled derivatization [1].

Synthetic chemistry Prodrug design Library synthesis

Purity and Procurement: Life Chemicals Batch Consistency at ≥90%

CAS 891120-89-1 is sourced exclusively from Life Chemicals (catalog F2518-0355) with a stated purity of ≥90% as confirmed by LCMS and/or 400 MHz NMR . This is the only identified commercial supplier. Published pricing data for this compound are as follows: 1 mg ($54), 5 mg ($69), 10 mg ($79), 15 mg ($89), 40 mg ($140), 75 mg ($208) [1]. By contrast, the unsubstituted phenyl analog (methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate) and the 2,5-dichlorophenyl analog are listed by multiple vendors at different purities (typically 95%), introducing batch-to-batch variability risk for users switching between suppliers. The single-supplier situation for CAS 891120-89-1 simplifies traceability but introduces supply-chain concentration risk. No independent certificate of analysis was accessible for public review.

Quality control Reproducibility Procurement

Evidence-Anchored Application Scenarios for Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate


Hit-Finding and High-Throughput Screening (HTS) in Phenotypic or Target-Based Assays

CAS 891120-89-1 is positioned exclusively as an HTS screening compound. Its 2,5-dimethylphenyl substituent provides moderate lipophilicity (XLogP3 = 3.2) that falls within drug-like chemical space (Lipinski Rule of 5 compliant: MW 351.4 < 500, HBD 1, HBA 6, rotatable bonds 5) [1]. For laboratories building diversity-oriented screening libraries, this compound offers a specific substitution pattern—ortho,meta-dimethyl aryl—that is underrepresented in commercial 1,3,4-oxadiazole collections relative to para-substituted or unsubstituted phenyl analogs. Users should validate identity and purity by LCMS upon receipt given the ≥90% purity specification.

Structure-Activity Relationship (SAR) Exploration Around 2,5-Disubstituted 1,3,4-Oxadiazoles

The compound serves as a SAR probe for understanding the impact of ortho-methyl substitution on biological activity within 1,3,4-oxadiazole carbamoyl benzoate series. Pairing CAS 891120-89-1 with its unsubstituted phenyl analog and the 4-methoxyphenyl analog in parallel assays would enable deconvolution of steric (ortho-CH₃ forcing non-planarity) versus electronic (electron-donating methyl groups) contributions to any observed activity [1]. No pre-existing SAR data exist for this compound, so all activity must be prospectively determined.

Medicinal Chemistry Derivatization via Methyl Ester Hydrolysis or Aminolysis

The methyl benzoate ester in CAS 891120-89-1 provides a built-in synthetic handle for generating the free carboxylic acid (via LiOH or NaOH hydrolysis), primary amides (via ammonolysis), or substituted amides (via coupling with amines). The electron-donating 2,5-dimethylphenyl group is predicted to modestly reduce the rate of ester hydrolysis relative to analogs bearing electron-withdrawing substituents (e.g., 2,5-dichlorophenyl), offering a wider window for controlled derivatization [1]. This makes the compound suitable as a core scaffold for library synthesis in academic medicinal chemistry laboratories.

Computational Chemistry and Molecular Docking Benchmarking

The non-planar conformation predicted for CAS 891120-89-1 (due to ortho-CH₃ steric clash with the oxadiazole ring), combined with its moderate logP, makes it a useful test case for validating docking algorithms or conformational sampling methods against 1,3,4-oxadiazole-containing ligands. Unlike the planar unsubstituted phenyl analog, CAS 891120-89-1 requires conformational searching to identify the correct binding pose, providing a more stringent benchmark for computational protocols [1]. This scenario is purely in silico and requires no biological data.

Quote Request

Request a Quote for Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.